N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c1-2-3-5-9-8-10-6-4-7-11-8/h2-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGAOKNEAWCDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395317 | |
| Record name | N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13677-17-3 | |
| Record name | N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the 1,3 Thiazine Heterocyclic Scaffold in Drug Discovery and Development
The 1,3-thiazine ring system, a six-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, is a cornerstone in the development of pharmacologically active compounds. pharmacophorejournal.com This scaffold is integral to a multitude of synthetic molecules that exhibit a wide array of biological effects. rsc.org The structural feature of an N-C-S linkage within 1,3-thiazines is considered a key unit in medicinal and pharmaceutical chemistry. actascientific.com
One of the most notable applications of the 1,3-thiazine moiety is its presence in the core structure of cephalosporin (B10832234) antibiotics, a class of β-lactam antibiotics effective against a broad range of Gram-positive and many Gram-negative bacteria. actascientific.comnih.gov Beyond their famed role in antibiotics, 1,3-thiazine derivatives have been reported to possess a remarkable spectrum of activities. pharmacophorejournal.comactascientific.com These include anti-inflammatory, analgesic, anticonvulsant, antitumor, antiviral, and antifungal properties. rsc.orgnih.govresearchgate.net The versatility of the 1,3-thiazine scaffold allows for various substitutions, enabling chemists to fine-tune the biological activity and create derivatives with enhanced potency and selectivity for specific targets. naturalspublishing.com For instance, certain derivatives have been investigated as cannabinoid receptor agonists and nitric oxide synthase (NOS) inhibitors. nih.govnaturalspublishing.com This chemical tractability makes the 1,3-thiazine ring a privileged scaffold in modern drug discovery, continually inspiring the design of new therapeutic agents. nih.govnih.gov
Table 1: Reported Biological Activities of 1,3-Thiazine Derivatives
| Biological Activity | Reference |
|---|---|
| Antimicrobial / Antibacterial | actascientific.comnih.govnaturalspublishing.com |
| Antifungal | actascientific.comnih.govresearchgate.net |
| Anti-inflammatory | nih.govresearchgate.netbiointerfaceresearch.com |
| Analgesic | nih.govnaturalspublishing.com |
| Antitumor | pharmacophorejournal.comnih.govresearchgate.net |
| Antiviral | nih.govresearchgate.net |
| Anticonvulsant | naturalspublishing.com |
| Cannabinoid Receptor Agonist | nih.govnaturalspublishing.com |
| Nitric Oxide Synthase (NOS) Inhibitor | naturalspublishing.com |
| Antitubercular | pharmacophorejournal.comnih.govnaturalspublishing.com |
Historical Context and Evolution of Dihydro 1,3 Thiazin 2 Amine Derivatives As Bioactive Molecules
The exploration of dihydro-1,3-thiazin-2-amine derivatives as bioactive molecules is built upon the foundational understanding of the broader thiazine (B8601807) class. Early research into heterocyclic compounds identified thiazines as promising structures for chemical and biological investigation. pharmacophorejournal.com Over the years, the focus has shifted towards creating specific derivatives to elicit or enhance particular biological effects.
The synthesis of 2-amino-5,6-dihydro-4H-1,3-thiazine derivatives has been a subject of interest for several decades. Researchers have developed various synthetic routes to this core structure, often involving the cyclization of appropriate precursors. nih.gov A significant area of investigation has been the antimicrobial properties of these compounds. For example, a series of 5,6-dihydro-4H-1,3-thiazine derivatives were synthesized and showed activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents. pharmacophorejournal.comnih.govnaturalspublishing.com
Further evolution in this class of compounds involved the synthesis of N-substituted derivatives to explore structure-activity relationships. The introduction of various acyl and aryl groups at the 2-amino position has led to the discovery of compounds with diverse pharmacological profiles. For instance, 2-arylimino-5,6-dihydro-4H-1,3-thiazines have been identified as cannabinoid receptor agonists with analgesic properties. nih.govnih.gov In another line of research, 2-N-acylamino-5,6-dihydro-4H-1,3-thiazines demonstrated potent nitric oxide synthase (NOS) inhibiting activity, suggesting their potential as anti-hypotensive agents. naturalspublishing.com This progression from the simple scaffold to more complex, substituted molecules illustrates a systematic approach in medicinal chemistry to optimize the therapeutic potential of the dihydro-1,3-thiazin-2-amine core.
Rationale and Current Research Objectives Pertaining to N Butyl 5,6 Dihydro 4h 1,3 Thiazin 2 Amine and Its Analogs
Overview of Established Synthetic Routes to 5,6-Dihydro-4H-1,3-thiazine Systems
The synthesis of the 5,6-dihydro-4H-1,3-thiazine scaffold is a significant area of focus in medicinal chemistry due to the presence of this core in numerous biologically active compounds. nih.gov Over the years, a variety of synthetic strategies have been developed to construct this heterocyclic system. These methods often involve the formation of key carbon-sulfur and carbon-nitrogen bonds to form the six-membered ring.
Established approaches include the classical cyclocondensation of N-substituted thioureas with 1,3-dihalopropanes or their equivalents. Another prominent method involves the intramolecular cyclization of N-(3-hydroxypropyl)thioamides, where the hydroxyl group is activated to facilitate ring closure. thieme-connect.comresearchgate.net More contemporary strategies leverage cascade or tandem reactions, which allow for the construction of the dihydrothiazine scaffold in a single, efficient step from simple precursors. nih.govresearchgate.net Multicomponent reactions (MCRs) have also emerged as a powerful tool, combining three or more starting materials in a one-pot synthesis to generate molecular diversity. tandfonline.comnih.gov Furthermore, techniques such as microwave-assisted organic synthesis (MAOS) have been employed to enhance reaction rates and yields, offering a greener and more efficient alternative to conventional heating methods. thieme-connect.comtandfonline.com
Thiourea-Mediated Cyclocondensation Reactions
A foundational and widely utilized method for the synthesis of 2-amino-5,6-dihydro-4H-1,3-thiazines involves the cyclocondensation reaction between an N-substituted thiourea (B124793) and a suitable three-carbon electrophile. The most common substrates for this reaction are 1,3-dihalopropanes, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane.
In this reaction, the sulfur atom of the thiourea acts as a nucleophile, displacing one of the halide leaving groups on the propane (B168953) chain to form an S-alkylated isothiourea intermediate. Subsequent intramolecular cyclization occurs when the nitrogen atom of the thiourea attacks the remaining electrophilic carbon, displacing the second halide and closing the six-membered ring to form the hydrohalide salt of the target 2-amino-5,6-dihydro-4H-1,3-thiazine.
For the specific synthesis of This compound , this would involve the reaction of N-butylthiourea with a 1,3-dihalopropane. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or isopropanol, often under reflux conditions to drive the reaction to completion.
| Reactant 1 | Reactant 2 | Conditions | Product |
| N-Arylthiourea | 3-Chloropropylamine | Acidic Media | 2-Arylimino-tetrahydro-1,3-thiazine |
| Thiourea | 1,3-Dibromopropane | Ethanol, Reflux | 2-Amino-5,6-dihydro-4H-1,3-thiazine hydrobromide |
| N-Substituted Thioureas | Acryloyl chloride | Acetonitrile, RT | 2-Imino-1,3-thiazinan-4-one hydrochloride nih.gov |
This method's reliability and the ready availability of starting materials make it a cornerstone in the synthesis of this class of compounds. nih.gov
Thiol-Involved Cascade Reactions for Dihydrothiazine Scaffold Construction
Modern synthetic chemistry emphasizes efficiency and atom economy, leading to the development of cascade reactions for constructing complex molecules like dihydrothiazines. A notable approach involves a thiol-involved cascade reaction that builds the 5,6-dihydro-4H-1,3-thiazine scaffold through sequential C–S bond formations. nih.gov
This strategy can be initiated by the reaction of a thiol with a molecule containing both an isothiocyanate group and a leaving group, such as 3-chloropropyl isothiocyanate. nih.govmdpi.com The process begins with the intermolecular nucleophilic addition of a thiol to the isothiocyanate group, forming a dithiocarbamate (B8719985) intermediate. This is followed by an intramolecular S-alkylation, where the newly formed thiol group attacks the carbon bearing the halogen, leading to ring closure. nih.gov This method is advantageous due to its high efficiency, use of benign reaction conditions, and often simple purification processes. nih.govmdpi.com
A study demonstrated this cascade C–S coupling methodology using various thiols and 3-chloropropyl isothiocyanate in an ethanol/water solvent system with potassium carbonate as the base, yielding a diverse range of 2-mercapto dihydrothiazines in high yields. nih.gov
Cyclization Strategies from N-(3-Hydroxypropyl)thioamides
An alternative and effective route to 5,6-dihydro-4H-1,3-thiazines is the intramolecular cyclization of N-(3-hydroxypropyl)thioamides. thieme-connect.comresearchgate.net This method relies on the conversion of the terminal hydroxyl group into a good leaving group, which is then displaced by the nucleophilic sulfur atom of the thioamide to form the heterocyclic ring.
Several reagents can be employed to facilitate this cyclodehydration. The Mitsunobu reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is a classic choice for this transformation. nih.govtcichemicals.comnii.ac.jp The reaction proceeds with inversion of configuration at the alcohol carbon. tcichemicals.com
Alternatively, other dehydrating agents such as ethyl polyphosphate (PPE) can promote the ring closure. thieme-connect.comresearchgate.net The N-(3-hydroxypropyl)thioamide precursors are typically prepared from the corresponding 3-aminopropanol derivatives. This approach is versatile and has been successfully applied to the synthesis of various 2-substituted 5,6-dihydro-4H-1,3-thiazines. thieme-connect.comnih.gov
| Precursor | Reagent | Conditions | Product |
| N-(3-Hydroxypropyl)thioamide | Ethyl Polyphosphate (PPE) | Microwave | 2-Substituted-5,6-dihydro-4H-1,3-thiazine thieme-connect.comresearchgate.net |
| N-(3-Hydroxypropyl)thioamide | PPh₃, DEAD (Mitsunobu) | THF, 0°C to RT | 2-Substituted-5,6-dihydro-4H-1,3-thiazine nih.govtcichemicals.com |
| 3-Hydroxypropane amide | Lawesson's Reagent, then K₂CO₃ | Toluene, Reflux | 2-Substituted-5,6-dihydro-4H-1,3-thiazine nih.gov |
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
The application of microwave irradiation as an energy source has significantly advanced the synthesis of heterocyclic compounds, including 5,6-dihydro-4H-1,3-thiazines. thieme-connect.comtandfonline.comdocumentsdelivered.comtandfonline.com Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. tandfonline.comtandfonline.com
Several of the established synthetic routes have been adapted for microwave conditions. For instance, the intramolecular cyclization of N-(ω-hydroxyalkyl)thioamides to form dihydrothiazines is significantly accelerated, with reactions completing in minutes rather than hours. thieme-connect.comresearchgate.net A study comparing conventional heating with microwave irradiation for a thiol-involved cascade reaction found the microwave-assisted procedure to be generally more efficient. nih.govmdpi.com
Similarly, multicomponent reactions benefit greatly from microwave assistance. A three-component reaction of an aromatic aldehyde, thiourea, and a vinylbenzene derivative under solvent-free microwave conditions produced 2-amino-4,6-diaryl-5,6-dihydro-4H-1,3-thiazines in excellent yields and with high diastereoselectivity in a very short time. tandfonline.comdocumentsdelivered.com
| Reaction Type | Reactants | Conditions | Time (MW) vs Time (Conventional) | Yield (MW) |
| Three-Component | Benzaldehyde, Styrene, Thiourea | TMSCl, Solvent-free, MW | 5 min vs. 24 h | 62% tandfonline.com |
| Cascade C-S Coupling | 3-chloropropyl isothiocyanate, Thiol | K₂CO₃, EtOH/H₂O, MW | 10-20 min vs. 2-4 h | >90% nih.govmdpi.com |
| Cyclodehydration | N-(3-hydroxypropyl)thioamide | PPE, MW | 5-15 min vs. Not specified | High thieme-connect.comresearchgate.net |
Multicomponent Reaction Approaches to Dihydrothiazine Derivatives
Multicomponent reactions (MCRs) are highly convergent and efficient strategies for synthesizing complex molecules from simple starting materials in a one-pot process. nih.gov This approach has been successfully applied to the synthesis of the dihydrothiazine skeleton.
One such example is a three-component reaction involving an aromatic aldehyde, thiourea, and a vinylbenzene, catalyzed by trimethylsilyl (B98337) chloride (TMSCl). tandfonline.comtandfonline.com This reaction is believed to proceed through an in situ-generated N-thiocarbonyl imine intermediate, which then undergoes a hetero-Diels-Alder reaction with the vinylbenzene to form the 2-amino-5,6-dihydro-4H-1,3-thiazine ring system. This method is particularly effective under microwave irradiation and solvent-free conditions, providing rapid access to functionalized thiazine (B8601807) compounds with good to excellent yields. tandfonline.comdocumentsdelivered.com
Another MCR approach involves the reaction of in situ-generated 1-azadienes with carbon disulfide. nih.gov This formal hetero-Diels-Alder reaction provides a direct, one-step protocol to synthesize a library of 3,6-dihydro-2H-1,3-thiazine-2-thiones, which are cyclic dithiocarbamates. nih.gov These MCRs exemplify modern synthetic strategies that prioritize step economy and the rapid generation of molecular diversity.
Principles of Green Chemistry Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an expanding area of research, driven by the need for more sustainable, efficient, and environmentally benign chemical processes. researchgate.net Key strategies include the use of greener solvents, alternative energy sources like microwaves, and the design of cascade reactions.
A significant advancement is the development of a cascade C–S coupling reaction to build the 5,6-dihydro-4H-1,3-thiazine scaffold. nih.govmdpi.com This method efficiently produces 2-mercapto dihydrothiazines from readily available thiols and 3-chloropropyl isothiocyanate. The reaction is performed in a green solvent system of ethanol/water (1:1) using a mild base (K2CO3), avoiding hazardous organic solvents. nih.govmdpi.com
Furthermore, the use of microwave irradiation as an energy source has been shown to be superior to conventional heating for this synthesis. nih.govmdpi.com Microwave-assisted reactions are typically much faster and result in higher isolated yields compared to traditional heating methods. nih.govresearchgate.net For instance, in the synthesis of various 2-mercapto dihydrothiazines, reactions under microwave irradiation at 50 °C were completed in just 20 minutes, consistently providing higher yields than the same reactions performed with conventional heating. nih.gov
Solvent-free conditions, often coupled with microwave irradiation, represent another powerful green chemistry tool applicable to the synthesis of related heterocycles, offering advantages such as reduced waste, shorter reaction times, and operational simplicity. researchgate.net The design of one-pot or cascade reactions improves atom economy by minimizing intermediate isolation and purification steps, thereby reducing solvent use and waste generation. mdpi.comnih.gov These methodologies offer a clear pathway toward a more sustainable synthesis of this compound and its derivatives.
Table 3: Comparison of Conventional vs. Microwave-Assisted Green Synthesis
Data based on the synthesis of 2-mercapto 5,6-dihydro-4H-1,3-thiazines.
| Synthesis Method | Conditions | Reaction Time | Yield | Reference |
| Conventional Heating | 50 °C, EtOH/H₂O | Several hours (implied) | Lower | nih.gov |
| Microwave-Assisted | 50 °C, EtOH/H₂O | 20 minutes | Higher | nih.gov |
Investigation of Tautomeric Forms in 2-Amino-5,6-dihydro-4H-1,3-thiazines
Spectroscopic Differentiation of Amine and Imine Tautomers
The tautomeric equilibrium between the amine (this compound) and imine (2-(butylimino)tetrahydro-1,3-thiazine) forms can be investigated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The differentiation relies on identifying characteristic signals for the functional groups present in each tautomer.
Amine Tautomer (A): this compound Imine Tautomer (B): 2-(butylimino)tetrahydro-1,3-thiazine
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for distinguishing between the two tautomers. The key differences would be observed in the chemical shifts and multiplicities of the protons on the thiazine ring and the N-butyl group, as well as the presence or absence of an N-H proton signal.
Amine Form (A):
An N-H proton signal would be expected, the chemical shift of which would be dependent on solvent and concentration.
The methylene (B1212753) protons of the butyl group adjacent to the nitrogen (N-CH₂-) would show a chemical shift typical for an amino group substituent.
Imine Form (B):
An N-H proton signal would be absent. Instead, a proton on the ring nitrogen might be observable.
The N-CH₂- protons of the butyl group would be shifted further downfield due to the imino C=N bond.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Amine Tautomer (A) | Imine Tautomer (B) | Rationale for Difference |
| N-H | Present (variable shift) | Absent | Presence of exocyclic amine vs. endocyclic imine. |
| Ring N-H | Absent | Present (variable shift) | Location of the double bond and protonation site. |
| -N-CH₂ -CH₂CH₂CH₃ | ~3.2 - 3.4 | ~3.5 - 3.7 | Deshielding effect of the C=N bond in the imine form. |
| -S-CH₂ - | ~2.8 - 3.0 | ~2.9 - 3.1 | Minor shift due to electronic changes in the ring. |
| -CH₂ -CH₂-S- | ~1.8 - 2.0 | ~1.9 - 2.1 | Minor shift due to electronic changes in the ring. |
| Ring -N-CH₂ - | ~3.4 - 3.6 | ~3.5 - 3.7 | Change in hybridization of the adjacent nitrogen. |
¹³C NMR Spectroscopy
Carbon NMR provides definitive evidence for the tautomeric form through the chemical shift of the carbon atom at position 2 of the thiazine ring.
Amine Form (A): The C2 carbon, being part of a guanidine-like system (N-C=N), is expected to have a chemical shift in the range of 150-160 ppm.
Imine Form (B): The C2 carbon in the imine form would be part of an iminothioether system and would likely appear at a lower field (higher ppm value) compared to the amine form.
Spectroscopic data for the analogous N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine hydrochloride shows a ¹³C NMR signal for the C2 carbon, confirming the presence of the amino tautomer. nih.gov
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Amine Tautomer (A) | Imine Tautomer (B) | Rationale for Difference |
| C 2 (N=C-N) | ~155 | >160 | Different electronic environment of the C2 carbon. |
| -N-CH₂ -CH₂CH₂CH₃ | ~45 | ~50 | The imino group has a stronger deshielding effect. |
| -S-CH₂ - | ~25 | ~26 | Minor electronic effects. |
| -CH₂ -CH₂-S- | ~22 | ~23 | Minor electronic effects. |
| Ring -N-CH₂ - | ~48 | ~50 | Change in the electronic nature of the nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy can differentiate the tautomers by identifying the stretching frequencies of the N-H and C=N bonds.
Amine Form (A):
N-H stretching vibrations are expected in the region of 3100-3500 cm⁻¹. A primary amine would show two bands (symmetric and asymmetric stretching), while a secondary amine (like the target compound) would show one band.
A strong C=N stretching vibration within the heterocyclic ring would be observed around 1640-1670 cm⁻¹.
Imine Form (B):
An exocyclic C=N stretching vibration would be expected at a slightly higher frequency, typically 1650-1690 cm⁻¹.
The N-H stretching vibration would be absent.
The IR spectrum of N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine hydrochloride shows characteristic peaks that support the amino tautomer structure. nih.gov
Interactive Data Table: Predicted IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Amine Tautomer (A) | Imine Tautomer (B) | Rationale for Difference |
| ν(N-H) | Present (~3300-3400) | Absent | Presence of the N-H bond in the exocyclic amine. |
| ν(C=N) | ~1650 (endocyclic) | ~1670 (exocyclic) | The position of the double bond influences the stretching frequency. |
Biological Activities and Pharmacological Potentials of N Butyl 5,6 Dihydro 4h 1,3 Thiazin 2 Amine Analogs
Modulation of Nitric Oxide Synthase (NOS) Activity by Dihydrothiazine Derivatives
The nitric oxide synthase (NOS) family of enzymes plays a critical role in numerous physiological functions, including vasodilation and immune responses. mdpi.com There are three primary isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). mdpi.com While nNOS and eNOS produce small amounts of nitric oxide (NO) for signaling purposes, iNOS can be expressed in response to inflammatory stimuli like bacterial endotoxins, leading to a massive and sustained production of NO. mdpi.comnih.gov This overproduction of NO is implicated in the profound and often dangerous hypotension seen in conditions like septic shock. nih.govjocpr.com Consequently, selective inhibitors of iNOS are sought after as potential therapeutic agents to counteract this effect.
In Vitro Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Analogs of N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine have been identified as potent and selective inhibitors of the iNOS enzyme. In laboratory studies, these compounds have demonstrated a significant ability to block iNOS activity. One notable analog, 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine, was found to be a powerful inhibitor of partially purified iNOS, with a reported Ki value of 4.2 nM. This indicates a very high binding affinity for the enzyme. The inhibition by these thiazine (B8601807) derivatives is competitive with the enzyme's natural substrate, L-arginine, and has been shown to be reversible in both enzymatic and intact cell assays. nih.gov
The selectivity of these compounds for iNOS over the other isoforms is a key finding. Research has shown that their inhibitory action is 10 to 40 times more selective for murine iNOS compared to the rat neuronal (nNOS) or bovine endothelial (eNOS) isoforms. nih.gov This selectivity is crucial, as inhibiting the constitutive eNOS and nNOS isoforms could interfere with their essential physiological roles.
Table 1: In Vitro iNOS Inhibition by Dihydrothiazine Analogs
| Compound | Inhibition Constant (Ki) | Selectivity Profile | Mechanism of Inhibition |
|---|---|---|---|
| 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine | 4.2 nM | 10-40 fold more selective for iNOS over nNOS and eNOS | Competitive with L-arginine; Reversible |
Evaluation of Antihypotensive Effects in Preclinical Models
The potent in vitro iNOS inhibition by dihydrothiazine derivatives translates to significant physiological effects in preclinical models, particularly in the context of endotoxic shock. Endotoxic shock, induced by bacterial lipopolysaccharide (LPS), is characterized by a severe drop in blood pressure (hypotension) due to the massive release of NO by iNOS. jocpr.comresearchgate.net
Studies in rat models of endotoxic shock have demonstrated the antihypotensive activity of these compounds. The administration of 2-amino-5,6-dihydro-4H-1,3-thiazine (2-ADT) was shown to normalize the fall in blood pressure and heart rate caused by E. coli lipopolysaccharide. researchgate.net Similarly, another analog, 2-acetylamino-5,6-dihydro-4H-1,3-thiazine hydrobromide, also demonstrated high anti-hypotensive activity in a rat model of endotoxic shock. actascientific.com These findings confirm that by inhibiting iNOS, these compounds can reverse the life-threatening vasodilation and hypotension characteristic of septic shock, providing a strong rationale for their potential therapeutic application in this critical care setting. jocpr.com
Comprehensive Antimicrobial Efficacy Investigations
Thiazine-based heterocyclic compounds have been a subject of interest for their broad-spectrum antimicrobial activities. nih.govnih.gov The core 1,3-thiazine structure is a key component in important antibiotics like cephalosporins, which are active against a wide array of pathogenic bacteria. nih.gov Research has extended to various derivatives, including analogs of this compound, to evaluate their efficacy against bacteria, fungi, and mycobacteria.
Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of 1,3-thiazine have been evaluated for their in vitro antibacterial activity against a variety of both Gram-positive and Gram-negative bacteria. nih.gov Studies have reported that these compounds show activity against strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive) as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov
For example, a series of 2-[4-(2-amino-6-phenyl-6H-1,3-thiazin-4-yl)phenoxy]ethanol derivatives were synthesized and screened for antimicrobial activity, with some compounds showing good results compared to standard drugs. nih.gov The presence of different substituents on the thiazine ring structure appears to influence the level of antimicrobial activity. nih.gov
Table 2: Antibacterial Spectrum of Selected 1,3-Thiazine Analogs
| Bacterial Strain | Gram Type | Activity of Thiazine Analogs |
|---|---|---|
| Staphylococcus aureus | Positive | Reported Activity |
| Bacillus subtilis | Positive | Reported Activity |
| Escherichia coli | Negative | Reported Activity |
| Pseudomonas aeruginosa | Negative | Reported Activity |
Antifungal Properties and Activity Against Various Fungal Strains
The antifungal potential of thiazine and structurally related thiazole (B1198619) derivatives has been investigated against several pathogenic fungal strains. nih.gov Research has demonstrated that these compounds possess activity against clinically relevant fungi, including Candida albicans and Aspergillus niger. nih.gov
In one study, synthesized 2-[4-(2-amino-6-phenyl-6H-1,3-thiazin-4-yl)phenoxy]ethanol derivatives showed good activity against Candida albicans and Aspergillus niger. nih.gov Another study focusing on related 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives found promising activity against C. albicans, with some analogs showing minimum inhibitory concentration (MIC) values as low as 3.9 μg/mL. jocpr.com This was notably more potent than the reference drug fluconazole (B54011) in the same study. jocpr.com These findings highlight the potential of the broader thiazine and thiazole scaffold in the development of new antifungal agents.
Table 3: Antifungal Activity of Thiazine and Thiazole Analogs
| Compound Class | Fungal Strain | Observed Activity (MIC) | Reference Drug |
|---|---|---|---|
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans | As low as 3.9 µg/mL | Fluconazole (15.62 µg/mL) |
| 2-[4-(2-amino-6-phenyl-6H-1,3-thiazin-4-yl)phenoxy]ethanol derivatives | Candida albicans | Good activity reported | Not specified |
| 2-[4-(2-amino-6-phenyl-6H-1,3-thiazin-4-yl)phenoxy]ethanol derivatives | Aspergillus niger | Good activity reported | Not specified |
Antimycobacterial Activity Against Mycobacterium tuberculosis Strains
The search for new agents to combat tuberculosis has led to the investigation of various heterocyclic compounds, including 5,6-dihydro-4H-1,3-thiazine derivatives. These compounds have shown encouraging results against Mycobacterium tuberculosis.
A study involving the synthesis of a series of 5,6-dihydro-4H-1,3-thiazine derivatives revealed significant antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis. The activity was determined using the Alamar blue susceptibility assay. At a concentration of 6.25 µg/mL, several compounds exhibited high levels of inhibition. The most active compound in the series, 5-hydroxy-3-phenyl-4-aza-2-thiabicyclo[3.3.1]none-3-ene, showed 97% inhibition at this concentration, suggesting that 1,3-thiazines are a promising class of lead compounds for the development of novel antitubercular drugs.
Table 4: Antimycobacterial Activity of 5,6-dihydro-4H-1,3-thiazine Analogs against M. tuberculosis H37Rv
| Compound | Inhibition (%) at 6.25 µg/mL |
|---|---|
| 5-hydroxy-3-phenyl-4-aza-2-thiabicyclo[3.3.1]none-3-ene | 97% |
| 4-hydroxy-4-methyl-6-pentyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine | 77% |
| 4-ethyl-4-hydroxy-2-phenyl-5,6-dihydro-4H-1,3-thiazine | 76% |
Antitumor and Anticancer Research Applications
Analogs based on the 1,3-thiazine and structurally related thiazole frameworks have demonstrated notable potential as anticancer agents. These compounds have been evaluated for their ability to inhibit the growth of various human cancer cell lines and to induce programmed cell death, or apoptosis, a key mechanism for eliminating malignant cells.
A substantial body of research has focused on the cytotoxic effects of 1,3-thiazine and thiazole analogs against a panel of human cancer cell lines. Studies have shown that these compounds can exhibit potent antiproliferative activity, often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.
For instance, a series of novel 1,3-thiazole derivatives were synthesized and evaluated for their activity against breast cancer cell lines, MCF-7 and MDA-MB-231. mdpi.com One compound in this series, designated as compound 4, showed particularly potent activity with an IC50 of 5.73 µM against MCF-7 cells. mdpi.com Similarly, research into 1,3-thiazine-2,4-diones revealed selective antitumor activity against leukemia cells. nih.govlookchem.com
Other studies on related heterocyclic structures have also yielded promising results. Thiazole-bearing phthalimide (B116566) derivatives have been assessed against MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and MCF-7 cell lines, with some compounds showing IC50 values in the sub-micromolar range. nih.gov Specifically, compound 5b was highly potent against MCF-7 cells with an IC50 of 0.2 µM. nih.gov Furthermore, derivatives of 1,3,4-thiadiazole (B1197879) have been tested against the A549 human lung adenocarcinoma cell line, with some analogs showing greater potency than the standard chemotherapy drug cisplatin. nih.gov One such compound, 3f, exhibited a high inhibitory potency with an IC50 value of less than 0.98 µg/mL against A549 cells. nih.gov
The anticancer activity of these thiazine and thiazole analogs is often linked to their ability to induce apoptosis. mdpi.com This process of programmed cell death is a critical defense against cancer and is characterized by distinct morphological and biochemical events, including DNA fragmentation and the activation of a family of cysteine proteases known as caspases. nih.govlookchem.com
Research has shown that phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones cause cell death in leukemia cells through mechanisms that involve DNA fragmentation, activation of the caspase cascade, and disruption of mitochondrial metabolism. nih.govlookchem.com Similarly, certain 1,3-thiazole derivatives have been found to induce apoptosis in MCF-7 breast cancer cells. mdpi.com Studies on thiazole-phthalimide compounds confirmed apoptosis induction through the intrinsic pathway, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Further investigations into 1,3,4-thiadiazole derivatives demonstrated a remarkable ability to induce apoptosis in A549 lung cancer cells, with some compounds causing apoptosis in over 90% of the cell population and showing significant caspase-3 activation. nih.gov
Anti-inflammatory and Analgesic Properties
Derivatives of the 1,3-thiazine scaffold have been investigated for their potential to alleviate inflammation and pain. Several studies have identified analogs with significant anti-inflammatory and analgesic activities. saudijournals.com
Derivatives of 2-arylimino-5,6-dihydro-4H-1,3-thiazine, for example, have been reported to possess profound analgesic properties. actascientific.com This activity is thought to be mediated through their action as agonists for cannabinoid receptors CB1 and CB2. biointerfaceresearch.com Other research has focused on 1,3-thiazin-2-amine derivatives, which demonstrated both analgesic and anti-inflammatory effects in animal models, suggesting the importance of disubstitution with phenyl rings and a free amino group for this activity. saudijournals.com Fused heterocyclic systems, such as imidazo[2,1-b] researchgate.netmdpi.comthiazines, have also been synthesized and evaluated as non-steroidal anti-inflammatory agents, with several compounds showing significant activity in carrageenan-induced paw edema tests in rats. nih.gov Additionally, related 1,3,5-thiadiazine compounds have shown dose-dependent anti-inflammatory and peripherally acting analgesic effects in mice. nih.gov
Antiviral Activity (e.g., against Herpes simplex virus type 1)
The exploration of thiazine analogs for antiviral applications has also been an area of interest. While the broader class of sulfur and nitrogen-containing heterocycles is known for a wide spectrum of bioactivities, including antiviral effects, specific data on this compound analogs against Herpes simplex virus type 1 (HSV-1) is limited in the reviewed literature. actascientific.comusdoj.gov
However, research on structurally related thiadiazine heterocycles has shown promise. A study on novel 1,3,4-thiadiazine derivatives identified several compounds with potent in vitro activity against both HSV-1 and HSV-2. wikipedia.orgnih.gov The most potent of these, compound 4f, exhibited marked inhibition against HSV-1 with an IC50 of 77.04 µg/ml and showed low cytotoxicity, resulting in a high selectivity index. wikipedia.orgnih.gov This indicates that the broader thiadiazine scaffold is a viable starting point for the development of new anti-herpetic agents. Furthermore, triazine analogues of cidofovir (B1669016) have demonstrated strong activity against a wide range of DNA viruses, including herpesviruses. nih.gov
Neuroprotective and Central Nervous System (CNS) Activities
Analogs of 5,6-dihydro-4H-1,3-thiazin-2-amine have shown significant activity within the central nervous system. A prominent example is Xylazine (B1663881), or N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, which is widely used in veterinary medicine as a sedative, analgesic, and muscle relaxant. researchgate.netjneurosci.orgarvojournals.orgnih.gov
The pharmacological effects of Xylazine stem from its function as a potent agonist at alpha-2 adrenergic receptors in the CNS. researchgate.netmdpi.comjneurosci.org Activation of these presynaptic receptors leads to a decrease in the release of neurotransmitters like norepinephrine (B1679862) and dopamine, resulting in sedation, muscle relaxation, and analgesia. researchgate.netmdpi.com While investigated in humans for potential use as an anesthetic and analgesic, its development was halted due to side effects like severe hypotension. jneurosci.org Other research has pointed to the potential of spiro-analogues of 1,3-thiazine as neuroprotective agents. biointerfaceresearch.com
A key mechanism implicated in neuronal cell death, particularly in neurodegenerative diseases and brain injuries, is excitotoxicity. This process is often initiated by excessive levels of the neurotransmitter glutamate, which leads to the over-activation of its receptors and a subsequent massive influx of calcium ions (Ca2+) into neurons. umn.edu This delayed calcium overload disrupts cellular homeostasis and triggers apoptotic pathways, ultimately causing neuronal death. umn.edu
Therefore, agents that can block or modulate this glutamate-induced calcium influx are of significant interest for neuroprotection. umn.edu Research has shown that spiro-analogues of 1,3-thiazine possess the ability to inhibit amino acid-induced calcium ion uptake in rat brain synaptosomes, indicating a potential neuroprotective mechanism. biointerfaceresearch.com While the direct action of this compound itself on this specific pathway is not extensively detailed, the known CNS activities of its analogs like Xylazine and the demonstrated ability of other thiazine derivatives to modulate ion channels suggest that this is a plausible and promising area for future investigation. biointerfaceresearch.comresearchgate.net
Exploration of α2-Adrenergic Agonist Activity (e.g., Xylazine Analogs)
The structural backbone of 5,6-dihydro-4H-1,3-thiazin-2-amine has been explored for its potential interaction with various biological targets, including adrenergic receptors. An important analog in this context is Xylazine, chemically known as N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. nih.gov Xylazine is recognized for its potent α2-adrenergic agonist activity, which underlies its use as a sedative, muscle relaxant, and analgesic. The core 5,6-dihydro-4H-1,3-thiazine ring is a key structural feature contributing to its pharmacological profile. The investigation into analogs of this compound, such as this compound, is part of a broader effort to understand the structure-activity relationships (SAR) governing the interaction with α2-adrenergic receptors. Modifications of the N-substituent on the amino group and substitutions on the phenyl ring of xylazine analogs are strategies employed to modulate potency, selectivity, and pharmacokinetic properties.
| Compound Name | CAS Number | Molecular Formula | Core Structure | Biological Role |
| Xylazine | 23076-35-9 | C12H17ClN2S | N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | α2-Adrenergic Agonist |
| This compound | 13677-17-3 | C8H16N2S | This compound | Analog for SAR studies |
Radioprotective Capabilities of Dihydro-1,3-thiazine Derivatives
Derivatives of dihydro-1,3-thiazine have demonstrated significant potential as radioprotective agents. iaea.orgpharmacophorejournal.comactascientific.com These compounds are investigated for their ability to mitigate the harmful effects of ionizing radiation on biological tissues, particularly the hematopoietic and intestinal systems. nih.gov
Research has focused on compounds like 2-amino-5,6-dihydro-4H-1,3-thiazine hydrobromide (2-ADT) and its derivative, 2-acetylamino-5,6-dihydro-4H-1,3-thiazine hydrobromide (2-AADT). nih.gov Studies indicate that these nitric oxide synthase inhibitors can protect against radiation-induced injury. nih.gov Ionizing radiation is known to activate NF-κB, leading to the upregulation of inducible nitric oxide synthase (iNOS) and a subsequent surge in nitric oxide (NO) production. nih.gov This excess NO, along with other reactive oxygen and nitrogen species, can cause significant damage to biological molecules. nih.gov
Pretreatment with 2-ADT and 2-AADT has been shown to improve the survival rates of mice exposed to lethal doses of radiation. nih.gov The protective mechanisms of these dihydro-1,3-thiazine derivatives involve several actions:
Accelerating Hematopoietic System Recovery: They aid in the regeneration of the blood-forming system, which is highly sensitive to radiation damage. nih.gov
Reducing Oxidative and Nitrosative Stress: The compounds enhance the body's antioxidant defense system. nih.gov
Decreasing DNA Damage: They mitigate radiation-induced DNA damage. nih.gov
Lowering Nitric Oxide Levels: They reduce the content of NO and peroxynitrite (ONOO−), thereby lessening cellular damage. nih.gov
These findings suggest that 2-ADT and 2-AADT could have valuable applications in ameliorating the damage caused by radiotherapy. nih.gov
| Compound | Key Findings | Proposed Mechanism of Action |
| 2-amino-5,6-dihydro-4H-1,3-thiazine hydrobromide (2-ADT) | Significantly improved survival in mice post-lethal radiation exposure. nih.gov | Accelerates hematopoietic recovery, enhances antioxidant defense, reduces NO and peroxynitrite, mitigates DNA damage. nih.gov |
| 2-acetylamino-5,6-dihydro-4H-1,3-thiazine hydrobromide (2-AADT) | Showed protective effects against radiation-induced hematopoietic and intestinal injury. nih.gov | Functions as a nitric oxide synthase inhibitor to reduce nitrosative and oxidative stress. nih.gov |
Beta-Secretase 1 (BACE1) Inhibitory Activity and Alzheimer's Disease Research
The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartic protease, is a primary therapeutic strategy in Alzheimer's disease research. nih.gov BACE1 initiates the process that produces amyloid-beta (Aβ) peptides, which aggregate into the characteristic plaques found in the brains of Alzheimer's patients. nih.govnih.gov Consequently, there is extensive research into small-molecule BACE1 inhibitors to halt or slow disease progression. nih.govnih.gov
The dihydro-1,3-thiazine scaffold has emerged as a promising structural motif in the design of potent BACE1 inhibitors. sci-hub.se Pharmaceutical companies have investigated and patented numerous compounds incorporating this heterocyclic system. For instance, patents have been filed for various aminodihydrothiazine derivatives as BACE1 inhibitors. sci-hub.sedntb.gov.ua These efforts highlight the importance of the dihydro-1,3-thiazine core in interacting with the active site of the BACE1 enzyme. units.it
Structure-activity relationship (SAR) studies have focused on modifying the dihydro-1,3-thiazine ring and its substituents to enhance inhibitory potency and selectivity over related proteases like BACE2 and Cathepsin D. nih.govsci-hub.se For example, a 2-amino-3,4-dihydroquinazoline, a related bicyclic structure, was identified as a novel chemotype for BACE1 inhibition, where the exocyclic amino group forms critical hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) of the enzyme. units.it This binding mode is relevant to the 2-amino-dihydro-1,3-thiazine structure. The development of these inhibitors has seen a structural evolution, moving towards small molecules with improved brain penetration and reduced potential for off-target effects. nih.govsci-hub.se Although many BACE1 inhibitors have faced challenges in late-phase clinical trials, the dihydro-1,3-thiazine class remains an area of active investigation in the quest for an effective Alzheimer's therapy. nih.gov
| Compound Class/Example | Research Focus | Significance in Alzheimer's Research |
| Dihydro-1,3-thiazine derivatives | Patented as small-molecule inhibitors of BACE1. sci-hub.sedntb.gov.ua | The core structure is a key component for designing compounds that block the production of amyloid-beta peptides. sci-hub.se |
| 2-Amino-3,4-dihydroquinazoline (related structure) | X-ray crystallography showed hydrogen bonding with the BACE1 active site (Asp32, Asp228). units.it | Provides insight into the binding mechanism of related 2-amino-thiazine structures, aiding in the design of more potent inhibitors. units.it |
| Aminodihydrothiazine and aminodioxidodihydrothiazine compounds | Developed as beta-secretase antagonists. dntb.gov.ua | Represents a chemical series pursued for its potential to modify the course of Alzheimer's disease. dntb.gov.ua |
Structure Activity Relationship Sar Studies and Rational Design of N Butyl 5,6 Dihydro 4h 1,3 Thiazin 2 Amine Analogs
Impact of N-butyl Substitution on Biological Activity and Pharmacokinetic Profiles
The N-substituent on the 2-amino group of the 5,6-dihydro-4H-1,3-thiazine scaffold plays a significant role in determining the biological activity of these compounds. While specific pharmacokinetic data for N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine is not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that the n-butyl group contributes to the lipophilicity of the molecule. This property can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
In broader studies of related heterocyclic compounds, the nature of the N-substituent is a key determinant of activity. For instance, in a series of 2-aminothiazole (B372263) derivatives, the presence of an N-butyl group was explored in the context of creating analogs with varying lipophilicity. mdpi.com The variation of alkyl and aryl groups attached to the core structure often leads to significant changes in biological activity. For example, in some classes of bioactive compounds, aryl amines have been found to be more potent than their alkyl counterparts.
The length and branching of the alkyl chain at this position can modulate the compound's interaction with its biological target. A butyl group, being a moderately sized lipophilic chain, can enhance binding to hydrophobic pockets within a receptor or enzyme active site. However, it is important to note that increasing lipophilicity does not always lead to improved activity and can sometimes negatively impact solubility and other pharmacokinetic properties. For example, in a study of 1,3,4-thiadiazole (B1197879) derivatives, a tert-butyl substituent was found to be the most active in one series, highlighting the importance of the specific nature and conformation of the alkyl group. researchgate.net
Influence of Substituents on the Dihydro-1,3-thiazine Ring and Phenyl Moieties
The introduction of a phenyl ring, often at the C4 or C6 position of the dihydro-1,3-thiazine ring, and its subsequent substitution provides a powerful tool for modulating pharmacological activity. The electronic and steric properties of substituents on the phenyl ring can drastically alter the potency and selectivity of the analogs.
Research on various 1,3-thiazine derivatives has demonstrated that both electron-donating and electron-withdrawing groups on an attached phenyl ring can enhance biological activity, depending on the specific target and the nature of the interaction. For instance, in a series of 6-[4-substitutephenyl]-4-phenyl-6H-1,3-thiazine-2-amines, the introduction of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) at the para-position of the phenyl ring was found to enhance their antimicrobial activity. naturalspublishing.com The presence of a phenolic group, in general, has been associated with antimicrobial properties in 2-imino-6H-2,3-dihydro-1,3-thiazine derivatives. pharmacophorejournal.com
Conversely, in other series of 1,3-thiazine analogs, electron-withdrawing groups have been shown to be beneficial. For example, in a study of 1,3-thiazine derivatives as potential anticonvulsant agents, compounds bearing a 4-fluorophenyl substituent on the thiazine (B8601807) moiety were found to be particularly potent. chemscene.com The anticancer activity of certain heterocyclic compounds has also been shown to be influenced by phenyl ring substitutions. For example, in a series of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazolines, the ethoxyl series of compounds displayed higher inhibition activities against tumor cells than the methoxyl series. nih.gov
The following table summarizes the anticancer activity of some substituted 1,3,4-thiadiazole-2-amines, which share some structural similarities with the target compound class, against the MCF-7 breast cancer cell line.
| Compound | Substituent on Phenyl Ring | IC50 (µM) against MCF-7 |
|---|---|---|
| 4c | 4-Cl | 12.5 |
| 4f | 2-NO2 | 25 |
| 4g | 3-NO2 | 12.5 |
This table is based on data for 1,3,4-thiadiazole-2-amines and is intended to illustrate the effect of phenyl substituents on anticancer activity in a related heterocyclic system. rasayanjournal.co.in
The 5,6-dihydro-4H-1,3-thiazine ring contains chiral centers, particularly when substituted at positions C4, C5, or C6. This can lead to the existence of enantiomers and diastereomers, which may exhibit different pharmacological activities and pharmacokinetic profiles. The specific three-dimensional arrangement of substituents can be critical for the interaction with a chiral biological target.
The biological activity of chiral drugs can reside in only one of the enantiomers (the eutomer), while the other (the distomer) may be inactive or even contribute to undesirable side effects. Therefore, the synthesis and evaluation of individual stereoisomers are crucial steps in the drug development process for chiral compounds like substituted 5,6-dihydro-4H-1,3-thiazines.
Design Principles for Modulating Potency, Selectivity, and Drug-Likeness
The modification of the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold is a key strategy for optimizing its drug-like properties. This can involve several approaches:
N-Substituent Modification: As discussed, altering the N-butyl group to other alkyl, aryl, or functionalized groups can modulate lipophilicity, target binding, and metabolic stability.
Ring Substitution: Introducing substituents on the dihydro-1,3-thiazine ring can influence the conformation of the ring and the spatial orientation of other functional groups.
Scaffold Hopping: Replacing the dihydro-1,3-thiazine ring with other heterocyclic systems while retaining key pharmacophoric features is a common strategy in medicinal chemistry to discover novel intellectual property and improve properties. For example, the oxazine (B8389632) moiety has been used as an isosteric replacement for the thiazine ring in some bioactive compounds. nih.gov
Hybridization: Combining the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold with other known pharmacophores can lead to hybrid molecules with enhanced or novel biological activities. This approach has been successful in various therapeutic areas, including anticancer drug discovery. researchgate.net
The following table provides examples of how different derivatization strategies on the 1,3-thiazine core can lead to a range of biological activities.
| Derivative Class | Modification Strategy | Observed Biological Activity | Reference |
|---|---|---|---|
| 2-N-acylamino-5,6-dihydro-4H-1,3-thiazines | Acylation of the 2-amino group | NOS inhibiting activity, antihypotensive | naturalspublishing.com |
| 2-arylimino-5,6-dihydro-4H-1,3-thiazines | Introduction of an arylimino group | Analgesic properties | naturalspublishing.com |
| 4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-amines | Introduction of a morpholinophenyl group | Antibacterial and antifungal activity | naturalspublishing.com |
| 6-[4-substitutephenyl]-4-phenyl-6H-1,3-thiazine-2-amines | Substitution on a phenyl ring | Enhanced antimicrobial activity | naturalspublishing.com |
In the absence of a known 3D structure of the biological target, ligand-based drug design methods such as pharmacophore modeling are invaluable. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active.
For this compound analogs, a pharmacophore model could be developed based on a set of known active and inactive compounds. The key features would likely include:
A hydrogen bond donor (the amino group).
A hydrophobic feature (the n-butyl group).
Additional features depending on the presence and substitution of a phenyl ring (e.g., aromatic ring feature, other hydrophobic or hydrogen bonding features).
Once a pharmacophore model is generated and validated, it can be used to virtually screen large compound libraries to identify new molecules with the desired structural features and a high probability of being active. nih.gov This approach significantly accelerates the hit identification process in drug discovery. Furthermore, as more SAR data becomes available, the pharmacophore model can be refined to improve its predictive power. nih.gov
Computational Chemistry and Molecular Modeling of N Butyl 5,6 Dihydro 4h 1,3 Thiazin 2 Amine
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, including optimized geometric structures, vibrational frequencies, and the energies of various molecular states.
For a molecule like N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine, DFT calculations are crucial for understanding its conformational landscape. The molecule possesses several rotatable bonds, particularly in the n-butyl chain and around the amine group, leading to multiple possible low-energy conformations (rotamers). researchgate.net Conformational analysis, often performed using potential energy surface (PES) scans, helps identify the most stable conformer, which is essential for understanding its interaction with biological targets. researchgate.netiu.edu.sa The process involves systematically rotating specific dihedral angles and calculating the energy at each step to find the minimum energy structure. researchgate.netnih.gov
Furthermore, DFT is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows researchers to map out the most favorable synthetic pathways and understand the reactivity of the molecule. The analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and its ability to participate in chemical reactions. nih.govnih.gov A small energy gap between the HOMO and LUMO levels can suggest higher chemical reactivity. nih.gov While specific DFT studies on this compound are not extensively published, the methodology is standard for analyzing related heterocyclic systems. nih.govnih.govnih.gov
Molecular Docking Simulations with Identified Biological Targets (e.g., iNOS, BACE1)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscpr.res.innih.gov This method is fundamental in drug design for predicting the binding affinity and interaction patterns of a small molecule ligand, such as this compound, with the active site of a target protein. niscpr.res.in
Ring-fused 1,3-thiazin-2-amines have been investigated as potent inhibitors of the beta-secretase enzyme (BACE1), a key target in the treatment of Alzheimer's disease. mdpi.com BACE1 is involved in the production of amyloid-β (Aβ) peptides, which form plaques in the brain. niscpr.res.innih.gov Molecular docking simulations can elucidate how a ligand like this compound might fit into the BACE1 active site. Key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, can be identified, and the binding energy can be calculated to estimate the strength of the interaction. nih.govnih.gov For instance, studies on other BACE1 inhibitors have reported binding energies ranging from -7.0 to -11.0 kcal/mol, with lower values indicating stronger affinity. niscpr.res.innih.gov
The process involves preparing the 3D structures of both the ligand and the protein target (often obtained from a database like the Protein Data Bank) and using a scoring function to rank the possible binding poses. nih.gov Although specific docking results for this compound with iNOS or BACE1 are not publicly detailed, the methodology is routinely applied to screen libraries of compounds and prioritize candidates for further experimental testing. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process.
For a class of compounds like 1,3-thiazine derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target. nih.gov The process involves:
Data Collection: Assembling a dataset of structurally related 1,3-thiazine derivatives with experimentally measured biological activities.
Descriptor Calculation: Calculating various molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices) features. nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a mathematical equation linking the descriptors to the biological activity. nih.gov
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation, Q²) and external validation (predicting the activity of a separate test set of compounds). nih.gov
A study on 1,3-thiazine derivatives as influenza neuraminidase inhibitors successfully developed 2D-QSAR models with high predictive ability, indicated by strong correlation coefficients (R² > 0.9) and cross-validation scores (Q² > 0.8). nih.gov Such models can identify which molecular properties are most important for activity, providing a roadmap for designing more potent analogues of this compound.
Table 1: Example of Statistical Parameters in a QSAR Study This table is illustrative of parameters used in QSAR modeling, based on findings for related thiazine (B8601807) derivatives. nih.gov
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit of the model for the training set. | > 0.6 |
| Q² (Cross-validated R²) | Measures the predictive ability of the model for the training set (internal validation). | > 0.5 |
| R²_pred (Predictive R²) | Measures the predictive ability of the model for an external test set. | > 0.5 |
Prediction and Analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The ADME properties of a drug candidate determine its pharmacokinetic profile, influencing its efficacy and safety. Predicting these properties early in the discovery process is crucial to avoid late-stage failures. In silico tools are widely used to estimate the ADME profile of compounds like this compound. nih.gov
Key ADME-related parameters can be calculated based on the molecular structure. One of the most common frameworks is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following rules:
Molecular weight ≤ 500 Da
LogP (octanol-water partition coefficient) ≤ 5
H-bond donors ≤ 5
H-bond acceptors ≤ 10
Other important predictors include the Topological Polar Surface Area (TPSA), which correlates with drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and binding. nih.govchemscene.com A TPSA value under 140 Ų is generally considered favorable for good cell permeability. nih.gov
For this compound, several of these properties have been computationally predicted. chemscene.com
Table 2: Predicted Physicochemical Properties of this compound Data sourced from computational chemistry predictions. chemscene.com
| Property | Predicted Value | Significance in ADME |
|---|---|---|
| Molecular Weight | 172.29 g/mol | Complies with Lipinski's rule (≤ 500) |
| LogP | 1.869 | Complies with Lipinski's rule (≤ 5), indicates good lipid solubility. |
| H-Bond Donors | 1 | Complies with Lipinski's rule (≤ 5) |
| H-Bond Acceptors | 3 | Complies with Lipinski's rule (≤ 10) |
| Topological Polar Surface Area (TPSA) | 24.39 Ų | Suggests good oral absorption and membrane permeability. nih.gov |
| Rotatable Bonds | 3 | Low number suggests good bioavailability. |
Based on these in silico predictions, this compound exhibits a promising ADME profile, complying with all of Lipinski's rules and showing a low TPSA, which suggests it has the potential for good oral bioavailability. nih.govchemscene.com
Future Research Directions and Therapeutic Implications of N Butyl 5,6 Dihydro 4h 1,3 Thiazin 2 Amine
Development of N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine as a Lead Compound for Preclinical and Clinical Investigations
The journey of a chemical entity from a laboratory curiosity to a therapeutic agent is a long and arduous one, beginning with its identification as a lead compound. For this compound, the initial steps would involve comprehensive preclinical studies to delineate its pharmacokinetic and pharmacodynamic profiles. The parent compound, 2-amino-5,6-dihydro-4H-1,3-thiazine (2-ADT), has been identified as a potent inhibitor of nitric oxide synthase (NOS). saudijournals.comnih.govnih.gov This inhibitory activity has been linked to potential therapeutic applications, including the mitigation of endotoxic shock and protection against radiation-induced injuries. nih.govnih.gov
Future preclinical investigations on this compound would likely build upon this foundation. The addition of the n-butyl group to the 2-amino position could significantly alter the compound's lipophilicity, which in turn could influence its absorption, distribution, metabolism, and excretion (ADME) properties. A systematic evaluation of these parameters will be crucial. Furthermore, dose-ranging studies in animal models of relevant diseases, such as sepsis or radiation sickness, would be necessary to establish preliminary efficacy and to identify a potential therapeutic window. The development of robust analytical methods for the quantification of the compound and its metabolites in biological matrices will also be a critical component of these early-stage investigations.
Exploration of Novel Biological Targets and Therapeutic Applications for Dihydrothiazine Derivatives
The 1,3-thiazine core is a versatile scaffold that has been associated with a broad spectrum of biological activities beyond NOS inhibition. naturalspublishing.compharmacophorejournal.comresearchgate.net Derivatives of this heterocyclic system have shown promise as antimicrobial, anti-inflammatory, analgesic, and even antitumor agents. saudijournals.comnaturalspublishing.compharmacophorejournal.comresearchgate.net For instance, certain 5,6-dihydro-4H-1,3-thiazine derivatives have demonstrated activity against M. tuberculosis. naturalspublishing.compharmacophorejournal.com Moreover, ring-fused 1,3-thiazin-2-amines have been explored as potential agents for the treatment of Alzheimer's disease due to their inhibitory activity against beta-secretase proteins (BACE1 and BACE2). mdpi.com
This precedent opens up numerous avenues for exploring the therapeutic potential of this compound. High-throughput screening against a panel of biological targets could uncover novel mechanisms of action. For example, its potential as an antimicrobial agent could be assessed against a wide range of pathogenic bacteria and fungi. Given the anti-inflammatory properties observed in related compounds, investigating its effects on key inflammatory pathways, such as cyclooxygenase (COX) or cytokine signaling, would be a logical next step. The structural similarity to compounds with neuroprotective effects also warrants investigation into its potential utility in neurodegenerative disorders.
| Potential Therapeutic Application | Rationale based on Related Compounds |
| Antimicrobial | 1,3-Thiazine derivatives have shown activity against various bacteria and fungi, including M. tuberculosis. naturalspublishing.compharmacophorejournal.com |
| Anti-inflammatory | Tetrahydro-1,3-thiazine derivatives have exhibited anti-inflammatory properties. naturalspublishing.com |
| Neuroprotection | Ring-fused 1,3-thiazin-2-amines are being investigated for Alzheimer's disease. mdpi.com |
| Radioprotection | The parent compound, 2-ADT, has demonstrated protective effects against radiation injury. nih.gov |
| Antihypertensive | 2-N-acylamino-5,6-dihydro-4H-1,3-thiazines have shown antihypotensive effects. saudijournals.comnaturalspublishing.com |
Strategies for Enhancing Bioavailability and Reducing Off-Target Effects
A significant hurdle in drug development is achieving adequate bioavailability and minimizing off-target effects. The n-butyl group in this compound is likely to increase its lipophilicity compared to the parent compound, which may enhance its absorption. However, poor aqueous solubility could still be a limiting factor. Formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) could be explored to improve its solubility and oral bioavailability.
Reducing off-target effects is paramount for ensuring the safety of a drug candidate. While the specific off-target profile of this compound is unknown, strategies can be proactively considered. One approach is the synthesis and evaluation of a focused library of analogues with subtle structural modifications. This can help in identifying a structure-activity relationship (SAR) and a structure-toxicity relationship, guiding the design of more selective compounds. Computational modeling and docking studies can also be employed to predict potential off-target interactions and to rationally design derivatives with improved target specificity. Furthermore, advanced drug delivery systems that facilitate targeted delivery to the site of action can also help in minimizing systemic exposure and associated off-target effects.
Advanced Synthetic Methodologies for the Preparation of Complex this compound Derivatives
The synthesis of the 1,3-thiazine scaffold is well-established, often involving the condensation of a suitable precursor with thiourea (B124793) or its derivatives. mdpi.comresearchgate.net A common route to 5,6-dihydro-4H-1,3-thiazines involves the reaction of α,β-unsaturated ketones with thiourea. mdpi.com Another approach utilizes the reaction of 3-halopropyl isothiocyanates with nucleophiles. mdpi.com
To explore the full therapeutic potential of this compound, the development of advanced and efficient synthetic methodologies for its complex derivatives will be essential. This could involve the use of modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. mdpi.com The development of one-pot multicomponent reactions (MCRs) would also be highly advantageous, allowing for the rapid generation of a diverse library of derivatives from simple starting materials in a single synthetic operation. researchgate.net Furthermore, the application of flow chemistry could enable a more controlled, scalable, and safer synthesis of these compounds. The synthesis of isotopically labeled analogues will also be crucial for conducting detailed mechanistic and metabolic studies.
| Synthetic Strategy | Potential Advantages |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, and cleaner reactions. mdpi.com |
| Multicomponent Reactions (MCRs) | Increased efficiency, diversity of derivatives, and atom economy. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, and control over reaction parameters. |
| Isotopic Labeling | Facilitates mechanistic and metabolic studies. |
Investigation of Synergistic Effects with Established Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy, reduced dosages, and the mitigation of drug resistance. Investigating the synergistic potential of this compound with existing drugs could unlock new therapeutic paradigms. For instance, if the compound demonstrates antimicrobial activity, its combination with established antibiotics could be explored to combat resistant strains of bacteria.
Given the NOS inhibitory activity of the parent compound, combining this compound with chemotherapeutic agents could be a promising strategy in oncology. Overproduction of nitric oxide has been implicated in tumor progression and resistance to therapy. By inhibiting NOS, this compound could potentially sensitize cancer cells to the cytotoxic effects of chemotherapy. Similarly, in the context of inflammatory diseases, combining it with non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids could lead to enhanced anti-inflammatory effects with a reduced side-effect profile for both agents. In vitro checkerboard assays followed by in vivo studies in relevant disease models would be the standard approach to identify and validate such synergistic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
